molecular formula C12H14N2O3 B2931307 5-Methoxy-2-(((5-methylisoxazol-3-yl)amino)methyl)phenol CAS No. 763132-59-8

5-Methoxy-2-(((5-methylisoxazol-3-yl)amino)methyl)phenol

Cat. No.: B2931307
CAS No.: 763132-59-8
M. Wt: 234.255
InChI Key: FZWDCPDAWWUSEK-UHFFFAOYSA-N
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Description

5-Methoxy-2-(((5-methylisoxazol-3-yl)amino)methyl)phenol is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(((5-methylisoxazol-3-yl)amino)methyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylisoxazole with formaldehyde and 5-methoxy-2-aminophenol under acidic conditions. The reaction typically proceeds through a Mannich-type reaction, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(((5-methylisoxazol-3-yl)amino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitroso derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-Methoxy-2-(((5-methylisoxazol-3-yl)amino)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(((5-methylisoxazol-3-yl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. Additionally, it may interact with DNA or proteins, leading to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methylisoxazole
  • 5-Methyl-3-isoxazolamine
  • 5-Methylisoxazole

Uniqueness

5-Methoxy-2-(((5-methylisoxazol-3-yl)amino)methyl)phenol is unique due to the presence of both methoxy and amino groups, which enhance its biological activity and chemical reactivity

Properties

IUPAC Name

5-methoxy-2-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8-5-12(14-17-8)13-7-9-3-4-10(16-2)6-11(9)15/h3-6,15H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWDCPDAWWUSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NCC2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763132-59-8
Record name 5-METHOXY-2-(((5-METHYL-3-ISOXAZOLYL)AMINO)METHYL)PHENOL
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